2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18F3NO2 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.12896330 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Genetic Differences
Research on compounds like paracetamol (acetaminophen), which shares a functional group similarity with acetamide derivatives, focuses on understanding metabolic pathways and genetic differences in metabolism. The metabolism of such compounds involves several pathways, including glucuronidation, sulfation, and deacetylation. Genetic differences in these metabolic pathways can affect an individual's susceptibility to toxicity and the efficacy of the compounds in therapeutic applications. This highlights the importance of pharmacogenetics in drug development and therapy customization (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Techniques
The environmental presence of pharmaceutical compounds, including acetaminophen and its derivatives, has been studied for their impact on water bodies and the effectiveness of removal techniques. Adsorption methods using various materials have shown potential in removing these compounds from water, thereby mitigating their environmental impact. This research area explores the effectiveness of different adsorbents and the mechanisms behind their adsorption capacities, offering insights into environmental protection strategies (C. Igwegbe et al., 2021).
Analgesic Mechanisms and Effects
Studies on analgesic compounds, including acetaminophen, have delved into understanding their mechanisms of action and the potential for novel mechanisms. These investigations contribute to the broader knowledge of how certain acetamide derivatives can induce analgesia, highlighting the roles of various receptors in the brain and spinal cord in pain management. This research informs the development of new analgesics with improved efficacy and safety profiles (Nobuko Ohashi & T. Kohno, 2020).
Therapeutic Potential Beyond Analgesia
Exploration into the therapeutic uses of N-acetylcysteine (NAC), derived from acetamide, illustrates the compound's role in replenishing intracellular glutathione, an important antioxidant. This property of NAC, stemming from its metabolic conversion, has applications in treating conditions associated with oxidative stress and glutathione depletion. Such research underscores the versatility of acetamide derivatives in therapeutic applications beyond their primary uses (G. Rushworth & I. Megson, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(2)13-7-3-6-10-16(13)24-11-17(23)22-15-9-5-4-8-14(15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKMLZKVAOEDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.